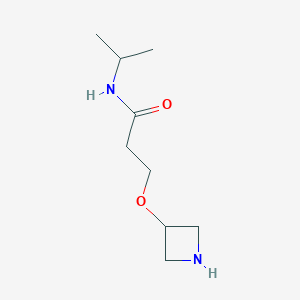
3-(Azetidin-3-yloxy)-N-isopropylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azetidin-3-yloxy)-N-isopropylpropanamide is a heterocyclic compound containing an azetidine ring Azetidines are four-membered saturated heterocycles containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yloxy)-N-isopropylpropanamide typically involves the formation of the azetidine ring followed by functionalization. One common method involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction to obtain the starting (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one. This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azetidin-3-yloxy)-N-isopropylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.
Substitution: The azetidine ring can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring can yield azetidinones, while reduction can lead to the formation of amines.
Wissenschaftliche Forschungsanwendungen
3-(Azetidin-3-yloxy)-N-isopropylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Azetidin-3-yloxy)-N-isopropylpropanamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the functional groups attached to the azetidine ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound has a similar azetidine ring structure but with different substituents.
3-allylazetidin-2-one: Another azetidine derivative with an allyl group.
3-(buta-1,3-dien-1-yl)azetidin-2-one: A related compound with a butadiene substituent.
Uniqueness
3-(Azetidin-3-yloxy)-N-isopropylpropanamide is unique due to its specific functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1342740-48-0 |
|---|---|
Molekularformel |
C9H18N2O2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
3-(azetidin-3-yloxy)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C9H18N2O2/c1-7(2)11-9(12)3-4-13-8-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
NLXGTSPQJNQNCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)CCOC1CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


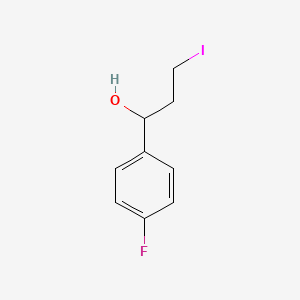
![tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B15327349.png)
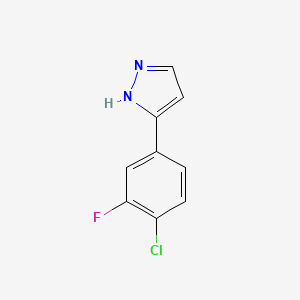

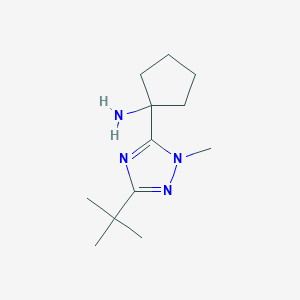
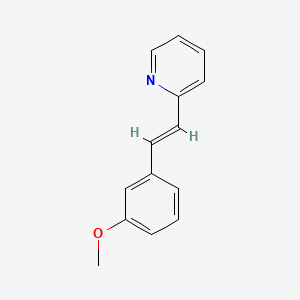
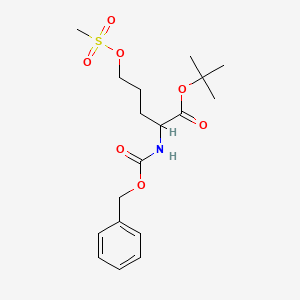
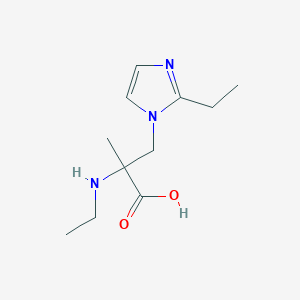
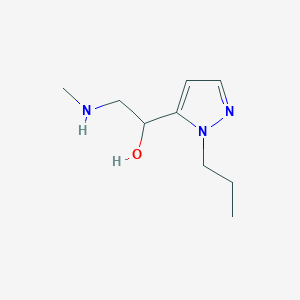
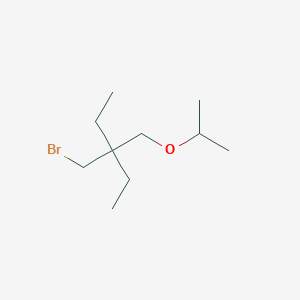

![[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15327404.png)
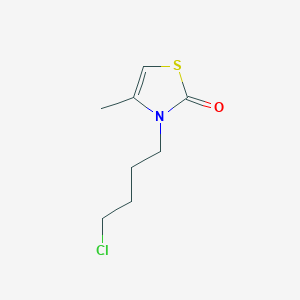
![8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B15327452.png)
